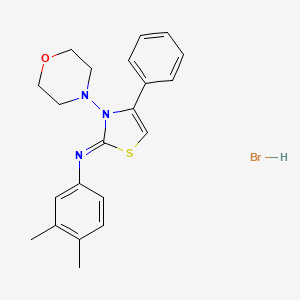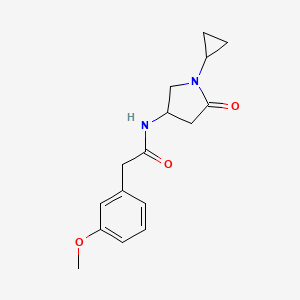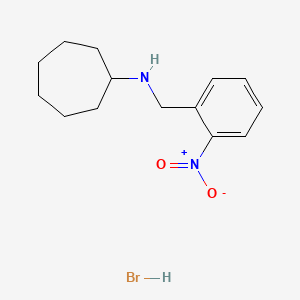
N-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in various biomedical applications. This compound is known for its unique chemical structure, which makes it a promising candidate for drug development and other research applications.
Mécanisme D'action
The exact mechanism of action of N-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide is not yet fully understood. However, it is believed to exert its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It is also believed to block the activation of the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in the regulation of inflammation.
Biochemical and Physiological Effects:
N-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide has been found to exhibit significant biochemical and physiological effects. It has been shown to reduce inflammation and pain in various animal models of inflammation and pain-related disorders. Additionally, it has been found to exhibit low toxicity, making it a safe candidate for further research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide is its unique chemical structure, which makes it a promising candidate for drug development. It has also been found to exhibit low toxicity, making it a safe candidate for further research. However, one of the limitations of this compound is its limited solubility, which can make it challenging to work with in lab experiments.
Orientations Futures
There are several future directions for research on N-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide. One of the most significant areas of research is in drug development. Further studies are needed to determine the efficacy and safety of this compound in treating various inflammatory and pain-related disorders. Additionally, more research is needed to fully understand the mechanism of action of this compound and to identify potential targets for drug development. Other future directions for research include studying the pharmacokinetics and pharmacodynamics of this compound and exploring its potential use in other biomedical applications such as imaging and diagnostics.
Méthodes De Synthèse
The synthesis of N-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide involves the reaction between cyclopropanecarboxylic acid and 5-amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrazide. The reaction is carried out in the presence of a coupling reagent and a base. The resulting product is then purified using column chromatography to obtain the desired compound.
Applications De Recherche Scientifique
N-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide has shown promising results in various scientific research applications. One of the most significant applications of this compound is in drug development. It has been found to exhibit potent anti-inflammatory and analgesic activities, making it a potential candidate for the treatment of various inflammatory and pain-related disorders.
Propriétés
IUPAC Name |
N-[5-(1-methylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O2/c1-15-5-4-7(14-15)9-12-13-10(17-9)11-8(16)6-2-3-6/h4-6H,2-3H2,1H3,(H,11,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOMKOAQXCSEAQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2=NN=C(O2)NC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 4-((4-((3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride](/img/structure/B2972691.png)





![N-(4-ethoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2972701.png)

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2972704.png)
![N-[4-(Aminomethyl)cyclohexyl]-5-(difluoromethyl)-2-fluorobenzamide;hydrochloride](/img/structure/B2972705.png)

